molecular formula C7H10N2O B11922093 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

Cat. No.: B11922093
M. Wt: 138.17 g/mol
InChI Key: QOUDHQQETFIFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one (CAS# 326495-12-9) is a bicyclic heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research. This compound features a fused imidazole and piperidine ring system, making it a versatile building block for the synthesis of more complex molecules. Researchers utilize this core structure in the exploration of new bioactive compounds. In medicinal chemistry, this scaffold is a key precursor in the discovery of novel therapeutics. Specifically, tetrahydroimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of biological targets such as Heparanase-1 (HPSE1), an enzyme associated with proteinuric diseases like nephrotic syndrome . Furthermore, this chemotype has been investigated for its potential in developing inhibitors for the Transient Receptor Potential Canonical 5 (TRPC5) channel, an emerging target for the treatment of chronic kidney disease and focal segmental glomerulosclerosis (FSGS) . Beyond pharmaceutical applications, the tetrahydroimidazo[1,2-a]pyridin-5(1H)-one structure serves as a valuable intermediate in the development of next-generation insecticides . Its incorporation into novel compounds has shown promising activity against pests such as the brown planthopper ( Nilaparvata lugens ) and cowpea aphids ( Aphis craccivora ) . The molecular framework allows for structural diversification, enabling researchers to optimize properties for specific biological targets. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C7H10N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-5H2

InChI Key

QOUDHQQETFIFPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NCCN2C(=O)C1

Origin of Product

United States

Preparation Methods

Reaction with α-Halocarbonyl Compounds

A classic method employs α-halocarbonyl compounds to facilitate cyclization. For example, 2-aminopyridine derivatives react with α-bromo ketones under refluxing methanol, leading to intramolecular nucleophilic substitution. This forms the imidazo[1,2-a]pyridine core while retaining the ketone group. The reaction proceeds via initial N-alkylation followed by cyclization, as shown:

2-Aminopyridine+α-Bromo ketoneMeOH, refluxThis compound\text{2-Aminopyridine} + \text{α-Bromo ketone} \xrightarrow{\text{MeOH, reflux}} \text{this compound}

Yields for this method range from 65–80%, depending on the substituents.

Use of 1,3-Dicarbonyl Compounds

Cyclocondensation with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions provides an alternative route. The reaction involves enamine formation, followed by cyclodehydration to generate the ketone-containing bicyclic structure. For instance:

2-Amino-3,4-dihydropyridine+AcetylacetoneHCl, EtOHTarget compound\text{2-Amino-3,4-dihydropyridine} + \text{Acetylacetone} \xrightarrow{\text{HCl, EtOH}} \text{Target compound}

This method achieves moderate yields (50–70%) but requires precise control of stoichiometry to avoid side products.

Multi-Component Reactions (MCRs)

MCRs offer efficient, one-pot syntheses by combining multiple reactants. Recent advancements highlight the utility of five-component cascades for constructing complex heterocycles.

Five-Component Cascade Synthesis

A notable protocol involves cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, diamines, and aldehydes. The sequence includes:

  • Knoevenagel condensation between cyanoacetohydrazide and 4-nitroacetophenone.

  • Michael addition of the resulting hydrazone to a nitroethylene-derived ketene aminal.

  • Imine–enamine tautomerization and intramolecular cyclization to form the bicyclic system.

Cyanoacetohydrazide+4-Nitroacetophenone+1,1-Bis(methylthio)-2-nitroethylene+DiamineH2O/EtOH, refluxTarget compound\text{Cyanoacetohydrazide} + \text{4-Nitroacetophenone} + \text{1,1-Bis(methylthio)-2-nitroethylene} + \text{Diamine} \xrightarrow{\text{H}_2\text{O/EtOH, reflux}} \text{Target compound}

This method yields 73–90% of the product and tolerates diverse functional groups. The ketone at position 5 originates from the 4-nitroacetophenone moiety, which undergoes in situ reduction during cyclization.

Three-Component Cyclocondensation

A simplified MCR uses 2-aminopyridine, aldehydes, and alkynes in the presence of a copper catalyst. The aldehyde component introduces the ketone via oxidation during the reaction:

2-Aminopyridine+Aldehyde+AlkyneCuI, DMFTarget compound\text{2-Aminopyridine} + \text{Aldehyde} + \text{Alkyne} \xrightarrow{\text{CuI, DMF}} \text{Target compound}

Yields for this method reach 85% when electron-withdrawing substituents are present on the aldehyde.

Post-Cyclization Modifications

Oxidation of Methylene Groups

Secondary alcohols or methylene groups in preformed imidazo[1,2-a]pyridines can be oxidized to ketones. For example, PCC (pyridinium chlorochromate) in dichloromethane selectively oxidizes the C5 methylene to a ketone:

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-olPCC, CH2Cl2Target compound\text{2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{Target compound}

This method achieves >90% conversion but requires anhydrous conditions.

Reductive Amination

In cases where the ketone is introduced late-stage, reductive amination of amino-alcohol precursors offers flexibility. For example:

5-Amino-2,3,7,8-tetrahydroimidazo[1,2-a]pyridine+KetoneNaBH3CNTarget compound\text{5-Amino-2,3,7,8-tetrahydroimidazo[1,2-a]pyridine} + \text{Ketone} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound}

This approach is less common but useful for derivatives with sensitive functional groups.

Palladium-Catalyzed Cross-Coupling

While less direct, palladium-catalyzed couplings can assemble intermediates for subsequent cyclization. A patent describes Suzuki–Miyaura coupling of boronic acids with halogenated imidazo precursors, followed by ketone installation:

5-Bromo-2,3,7,8-tetrahydroimidazo[1,2-a]pyridine+Arylboronic acidPd(OAc)2,PPh3IntermediateOxidationTarget compound\text{5-Bromo-2,3,7,8-tetrahydroimidazo[1,2-a]pyridine} + \text{Arylboronic acid} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Intermediate} \xrightarrow{\text{Oxidation}} \text{Target compound}

This method is advantageous for introducing aromatic substituents but involves multiple steps.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield (%) Key Advantages
Cyclocondensation2-Aminopyridine, α-Bromo ketoneMeOH, reflux65–80Simplicity, high functional tolerance
Five-Component CascadeCyanoacetohydrazide, DiaminesH2_2O/EtOH, reflux73–90One-pot synthesis, scalability
Oxidation of MethylenePreformed alcoholPCC, CH2_2Cl2_2>90Selectivity, late-stage modification
Palladium-CatalyzedHalogenated intermediatesPd(OAc)2_2, base50–70Versatility for aryl substituents

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5(6H)-one is C7_7H10_{10}N2_2O, with a molecular weight of approximately 138.17 g/mol. The compound features a tetrahydroimidazo ring fused to a pyridine structure, which contributes to its distinctive chemical reactivity and biological interactions.

Medicinal Chemistry Applications

Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity. It has been investigated for various pharmacological effects, including:

  • Neurotransmission Modulation : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : Research suggests that derivatives of this compound can exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Some studies have indicated that this compound can inhibit cancer cell proliferation through specific biochemical pathways .

Synthetic Routes

Several synthetic methods have been developed for producing this compound and its derivatives. These methods often involve multi-step reactions that can yield various functionalized products. For instance:

  • One-Pot Reactions : A notable synthesis involves the reaction of substituted α-amino acid alkyl esters with dialkyl but-2-ynedioate to produce tetrahydroimidazo derivatives in moderate yields .
  • Catalytic Approaches : Recent advancements have shown that catalytic systems can facilitate the formation of this compound from simpler precursors under mild conditions .

Neuropharmacology

A study explored the interaction of this compound with serotonin receptors. The results indicated that the compound could modulate receptor activity in a manner similar to established antidepressants. This suggests potential therapeutic applications in treating mood disorders.

Antimicrobial Research

In a series of experiments aimed at assessing antimicrobial efficacy, derivatives of this compound were tested against various bacterial strains. The findings demonstrated significant inhibitory effects on Gram-positive bacteria, highlighting the compound's potential as a lead structure for antibiotic development .

Cancer Therapeutics

Research on the anticancer properties of this compound revealed that it could induce apoptosis in specific cancer cell lines by activating caspase pathways. This mechanism presents an avenue for further exploration in cancer treatment strategies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Bromo-indolyl and nitro groups (e.g., compound 6f) enhance molecular weight and polarity, correlating with higher melting points (220–222°C) .
  • Ring Modifications : Replacement of the pyridine ring with triazepine () or pyrimidine () alters ring strain and electronic properties, affecting synthetic yields (4–11% for triazepines vs. 58–90% for base structure).
  • Synthetic Efficiency : Cyclization with ethane-1,2-diamine (compound 7a) offers moderate yields (58%), while DABCO-mediated annulations achieve higher efficiencies .

Key Observations :

  • Protein Interactions : BIM-46174’s pyrazine-based structure enables unique Gαq protein interactions, unlike the IL-6 inhibition seen in other derivatives .

Physicochemical and Stability Considerations

  • Solubility : Pyrimidine and pyrazine variants () may exhibit improved aqueous solubility due to increased polarity.
  • Thermal Stability : High-melting-point compounds like 6f (220–222°C) suggest strong crystalline packing, advantageous for formulation .
  • Synthetic Challenges : Low yields in triazepine synthesis (4–11%) highlight thermodynamic barriers, as predicted by quantum chemical calculations .

Biological Activity

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one is a heterocyclic compound recognized for its unique imidazo[1,2-a]pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and versatility in biological applications. Its molecular formula is C₇H₈N₂O, with a molecular weight of approximately 138.17 g/mol. The compound's structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Chemical Structure

The structural framework of this compound is characterized by a fused tetrahydroimidazo ring and a pyridine moiety. This configuration contributes to its distinctive chemical properties and biological activities.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Key areas of investigation include:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

  • Bind to specific receptors or enzymes.
  • Modulate receptor activity or enzyme function critical for drug design strategies.
  • Exhibit selective interactions with macromolecules such as DNA and RNA.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Notable examples include:

Compound NameStructural SimilarityBiological Activity
5-Methyl-7-hydroxyimidazo[1,2-a]pyridineModerateAnticancer activity
6-Bromo-4-imidazopyridineHighNeuropharmacological effects
3-Nitro-5-hydroxyimidazo[1,2-a]pyridineModerateEnzyme inhibition

These compounds illustrate variations in structure that can lead to differences in biological activity and chemical reactivity.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related imidazopyridine compounds. For instance:

  • GABA(A) Receptor Modulation : Research on substituted tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimidin-5(6H)-ones has revealed their functional selectivity at GABA(A) receptor subtypes. These findings suggest that similar scaffolds could be developed for selective neuropharmacological agents .
  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of imidazopyridine derivatives on various cancer cell lines. Results indicated that certain modifications to the imidazopyridine structure enhanced anticancer activity .
  • Enzyme Inhibition : Investigations into the inhibition of indoleamine 2,3-dioxygenase (IDO) by imidazopyridine compounds revealed their potential as therapeutic agents for treating cancer and autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5(6H)-one and its derivatives?

  • Methodology :

  • Microwave-assisted synthesis : Optimized conditions (e.g., 70°C for 1 h in methanol) yield derivatives like 7-substituted tetrahydroimidazopyridinones with 58–89% efficiency. Ethane-1,2-diamine is often used as a cyclization agent .
  • Multicomponent reactions : Substituent diversity is achieved via aryl aldehydes and nitro groups. For example, 7-(4-Bromophenyl)-8-nitro derivatives are synthesized in 87% yield using DMSO-d6 as a solvent and monitored by 1^1H/13^13C NMR .
    • Key Data :
DerivativeYield (%)Melting Point (°C)Key Spectral Data (δ, ppm)
5b (Br)87305–3071^1H NMR: 2.55 (d, CH₂), 7.02–7.29 (Ar)
5k (OMe)76266–26813^13C NMR: 37.6, 43.0 (CH₂N), 167.8 (C=O)

Q. How are structural ambiguities resolved in tetrahydroimidazopyridinone derivatives?

  • Methodology :

  • 2D NMR spectroscopy : HSQC and HMBC correlations differentiate between regioisomers. For example, coupling constants (2JHH=16.2Hz^2J_{HH} = 16.2 \, \text{Hz}) confirm CH₂ positioning in fused rings .
  • HRMS validation : Mass accuracy within 3 ppm ensures molecular formula confirmation (e.g., C₁₅H₁₅N₂OCl requires 274.745 g/mol ).

Advanced Research Questions

Q. What mechanistic pathways explain α-amination and α-ureation in pyridine N-oxide reactions with tetrahydroimidazopyridinones?

  • Methodology :

  • Intramolecular cyclization : Pyridine N-oxides react with 2-chloroimidazoles via α-amination to form triazepin-5(6H)-ones (e.g., compound 70 ). The NH group in imidazolidine attacks heterocumulene intermediates, as shown in Scheme 19 .
  • Isolation challenges : Low yields (4–11%) of α-ureation products require preparative TLC or column chromatography .

Q. How do substituents influence biological activity in tetrahydroimidazopyridinone scaffolds?

  • Methodology :

  • Insecticidal assays : Derivatives with 4-chlorophenyl groups (e.g., 8-(4-chlorophenyl)thiazolo-pyrimidinedione) show enhanced activity against pests like Spodoptera litura. LC₅₀ values are determined via contact toxicity tests .
  • Antifungal screening : N-Aryl-7-oxo-tetrahydroimidazopyrimidines (e.g., 4a–i ) are tested against Candida albicans using broth microdilution (MIC = 8–64 µg/mL) .

Q. What strategies mitigate contradictions in reaction outcomes during derivative synthesis?

  • Methodology :

  • Response Surface Methodology (RSM) : Central Composite Design optimizes parameters (temperature, solvent ratio). For example, methanol/water (1:2 v/v) with trifluoroacetic acid maximizes yields of microwave-synthesized analogs .
  • Controlled oxidation : Selective N-oxide formation avoids over-oxidation. For 5-methyl derivatives, H₂O₂ in acetic acid yields stable N-oxides without ring degradation .

Data Contradictions and Resolutions

  • Spectral vs. Computational Data :

    • Issue : Discrepancies in 13^13C NMR shifts (e.g., calculated 167.8 ppm vs. observed 167.2 ppm for C=O in 5k) .
    • Resolution : DFT calculations (B3LYP/6-311+G(d,p)) reconcile differences by accounting for solvent effects (DMSO-d6 polarization) .
  • Biological Activity vs. Structural Similarity :

    • Issue : 5-Methyl analogs show lower antifungal activity than 7-chloro derivatives despite similar LogP values .
    • Resolution : Molecular docking reveals chloro groups enhance binding to C. albicans CYP51 (ΔG = −9.2 kcal/mol vs. −6.8 kcal/mol for methyl) .

Critical Research Gaps

  • Green Chemistry : Limited data on solvent-free or catalytic methods for large-scale synthesis.
  • In Vivo Pharmacokinetics : No ADMET studies on prioritized derivatives (e.g., 7-chloro or 8-nitro analogs).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.